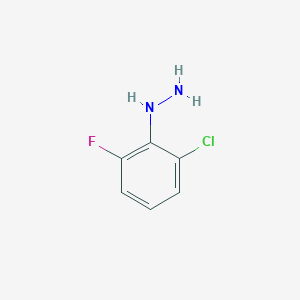

2-Chloro-6-fluorophenylhydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-fluorophenylhydrazine is a chemical compound used in various industrial and scientific applications. Its synthesis and properties have been the subject of several studies.

Synthesis Analysis

- The synthesis of related compounds, such as 4-chloro-2-fluorophenylhydrazine, involves starting with 2-fluoroaniline, followed by acylation, chlorination, and hydrolysis. The process includes diazotization and reduction reactions, yielding high purity products with simple operation and mild reaction conditions (Zhong-liang, 2010).

Molecular Structure Analysis

- The molecular and crystal structures of related compounds have been determined using techniques like X-ray diffraction. These studies help in understanding the geometric and electronic structure of such compounds (Dekeyser et al., 1995).

Chemical Reactions and Properties

- Compounds like 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, synthesized from similar chemical structures, show significant antimicrobial properties (Rathore & Kumar, 2006).

Physical Properties Analysis

- The physical properties such as melting points and solubility of these compounds are crucial for their application in various fields. For instance, the melting point of 4-chloro-2-fluorophenylhydrazine is reported to be around 59-60 ℃ (Zhong-liang, 2010).

Chemical Properties Analysis

- The reactivity of these compounds with various reagents and under different conditions is studied to understand their chemical behavior. For example, the reaction of 6-arylidene-2,2-dimethylcyclohexanones with phenylhydrazine shows the formation of specific structures, indicating the chemical reactivity of similar compounds (Gar et al., 2014).

Applications De Recherche Scientifique

Application 1: Study of Intrinsic Resistance of Mycobacterium Smegmatis to Fluoroquinolones

- Summary of the Application : 2-Chlorophenylhydrazine hydrochloride is used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones .

Application 2: Pyrazoline Synthesis

- Summary of the Application : 2-Chlorophenylhydrazine hydrochloride may be used in pyrazoline synthesis .

Application 3: Synthesis and Applications of α-Trifluoromethylstyrenes

- Summary of the Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Results or Outcomes : Much attention has been paid to these compounds by the organic chemistry community because they have been successfully utilized in various organic synthetic chemistry applications .

Application 3: Synthesis and Applications of α-Trifluoromethylstyrenes

- Summary of the Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Results or Outcomes : Much attention has been paid to these compounds by the organic chemistry community because they have been successfully utilized in various organic synthetic chemistry applications .

Safety And Hazards

While specific safety data for 2-Chloro-6-fluorophenylhydrazine is not provided in the search results, general precautions for handling similar chemical compounds include avoiding inhalation, ingestion, and contact with skin and eyes. It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

Orientations Futures

Propriétés

IUPAC Name |

(2-chloro-6-fluorophenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMWMYHEKGCISN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371452 |

Source

|

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluorophenylhydrazine | |

CAS RN |

175276-74-1 |

Source

|

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)